In-depth Technical Guide: 4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one
In-depth Technical Guide: 4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one
CAS Number: 1312693-69-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its chemical properties, potential therapeutic applications based on related structures, and outlines a representative synthetic approach.
Chemical and Physical Properties
A summary of the key physicochemical properties for 4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one is presented below. This data is crucial for its handling, formulation, and interpretation in experimental settings.
| Property | Value |
| CAS Number | 1312693-69-8 |
| Molecular Formula | C₇H₃Cl₂FN₂O |
| Molecular Weight | 221.02 g/mol |
| Appearance | Solid (form may vary) |
| Storage Conditions | Recommended storage at 2-8°C |
Potential Therapeutic Relevance and Signaling Pathways
While specific biological data for 4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one is not extensively available in public literature, the core pyrrolo[3,4-c]pyridine scaffold is a recognized pharmacophore present in a variety of biologically active molecules. Patent literature suggests that compounds with this heterocyclic system are being explored for their potential to modulate key signaling pathways implicated in various diseases.
One prominent area of investigation for similar compounds is the modulation of the M4 muscarinic acetylcholine receptor (mAChR) .[1] M4 receptors are G-protein coupled receptors that play a significant role in the central nervous system, and their modulation is a therapeutic strategy for neurological and psychiatric disorders.
Another potential application for this class of compounds is in the treatment of nervous system disorders by interacting with pathways involving the 5-HT2A receptor, serotonin transporter (SERT), and dopamine D2 receptor signaling systems .[2]
Given the prevalence of halogen substitutions in kinase inhibitors, it is also plausible that this compound could be investigated for its potential to inhibit various protein kinases involved in cancer cell signaling. The general structure shares features with scaffolds known to target oncogenic pathways.
Below is a conceptual representation of a potential drug discovery workflow for a compound like 4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of 4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one are not explicitly published. However, based on analogous structures in the patent literature, a plausible synthetic route and a general methodology for assessing biological activity can be outlined.
Synthesis of Pyrrolo[3,4-c]pyridine Derivatives (General Procedure)
The synthesis of the pyrrolo[3,4-c]pyridine core often involves the construction of the bicyclic system from appropriately substituted pyridine precursors. A general, representative protocol is described below.
Materials:
-
Substituted pyridine-dicarboxylic acid or its anhydride
-
Appropriate amine
-
Dehydrating agent (e.g., acetic anhydride) or coupling agents
-
Organic solvents (e.g., DMF, toluene, acetic acid)
-
Purification media (e.g., silica gel for chromatography)
Procedure:
-
Ring Formation: A suitably substituted pyridine-2,3-dicarboxylic acid is reacted with a primary amine in a high-boiling point solvent such as dimethylformamide (DMF) or acetic acid. The reaction is typically heated to drive the condensation and formation of the pyrrolidinedione ring.
-
Modification of the Core: Subsequent reactions can be carried out to introduce or modify substituents on the pyridine and pyrrole rings. This can include halogenation, amination, or other cross-coupling reactions to achieve the desired final compound.
-
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography on silica gel to yield the pure 4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one.
Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
In Vitro Antibacterial Activity Assay (General Protocol)
Given that related heterocyclic structures have been investigated for antimicrobial properties, a standard method to assess the in vitro antibacterial activity is provided.
Materials:
-
Test compound (4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Growth medium (e.g., Mueller-Hinton broth)
-
96-well microtiter plates
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in the appropriate growth medium.
-
Compound Dilution: The test compound is serially diluted in the growth medium in a 96-well plate to obtain a range of concentrations.
-
Inoculation: The standardized bacterial suspension is added to each well containing the diluted compound.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
The following diagram illustrates a potential signaling pathway that could be investigated for this class of compounds, focusing on receptor modulation.
Conclusion
4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one represents a chemical scaffold with potential for the development of novel therapeutics, particularly in the areas of neuroscience and oncology. While specific biological data for this compound is limited, the broader class of pyrrolo[3,4-c]pyridines has shown promise in modulating key signaling pathways. Further investigation into the synthesis and biological activity of this specific compound is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers embarking on studies involving this and related molecules.
References
- 1. WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 2. Substituted pyrido[3â²,4â²:4,5]pyrrolo[1,2,3-de]quinoxalines for the treatment of nervous system disorders - Patent US-9371324-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
